

Introduction: The Rationale for a Multi-Targeted Anti-Angiogenic Agent

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Compound of Interest

Compound Name:	Orantinib
CAS No.:	1044712-39-1
Cat. No.:	B7776608

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Orantinib, also known by the identifiers TSU-68 and SU6668, is an orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its development was rooted in the growing understanding of tumor angiogenesis—the process by which cancers develop their own blood supply to fuel growth and metastasis. The scientific rationale was to simultaneously block several key signaling pathways critical for this process. **Orantinib** was designed to competitively inhibit the autophosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[1][2] By targeting these three distinct but complementary pathways, **Orantinib** was conceived as a potent anti-angiogenic and anti-proliferative agent for a broad range of solid tumors.

Molecular Mechanism of Action: An ATP-Competitive Oxindole

Orantinib belongs to the oxindole class of chemical compounds. Its mechanism of action is centered on its function as an ATP-competitive inhibitor within the catalytic kinase domains of its target receptors.[2][3] By mimicking the adenine structure of ATP, **Orantinib** occupies the ATP-binding pocket, preventing the transfer of a phosphate group (autophosphorylation) that is

essential for receptor activation and downstream signaling. This blockade effectively shuts down the cellular machinery driving angiogenesis and tumor cell proliferation.

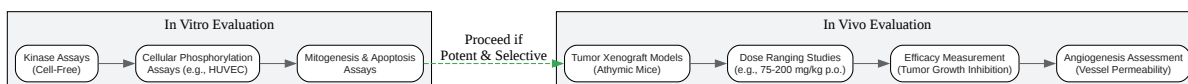
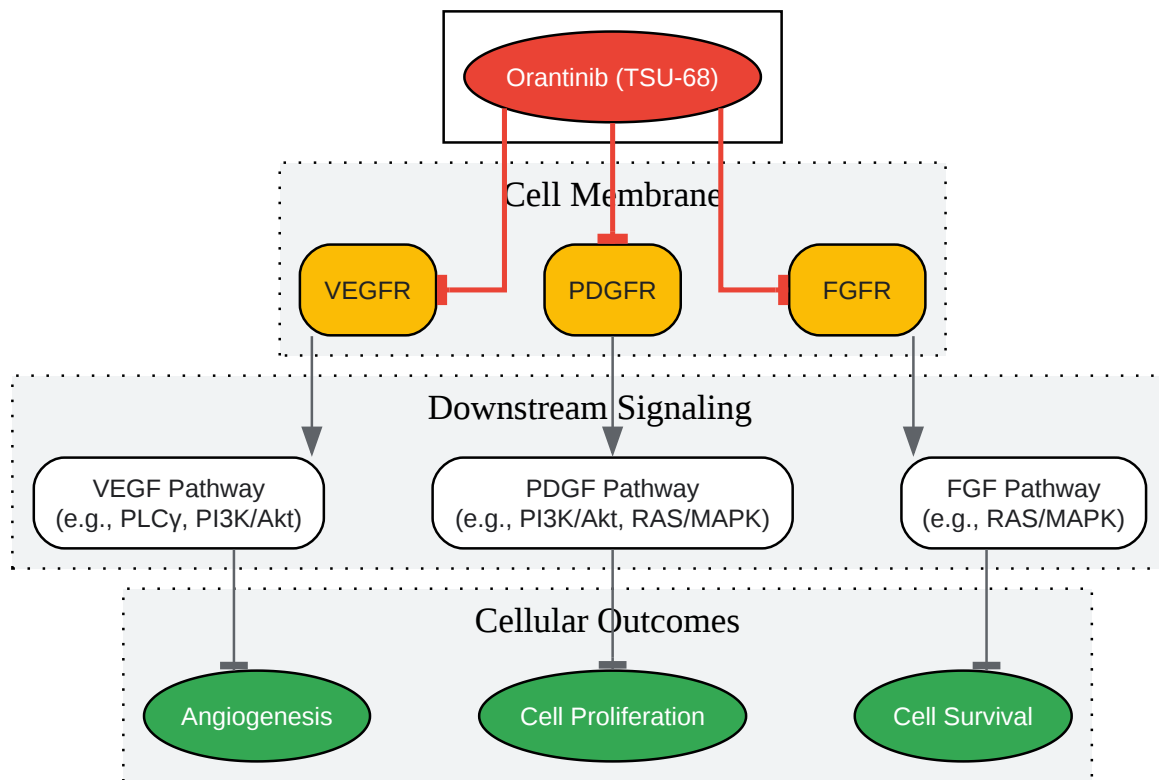
The selectivity of **Orantinib** is a key feature. While it potently inhibits VEGFR, PDGFR, and FGFR, it demonstrates minimal activity against other RTKs such as the epidermal growth factor receptor (EGFR), insulin-like growth factor-1 receptor (IGF-1R), and c-Met, thereby reducing the potential for off-target effects.[4][5] It also inhibits the stem cell factor receptor, c-kit, a kinase often expressed in acute myelogenous leukemia.[1][2]

Target Inhibition Profile

The inhibitory potency of **Orantinib** against its primary targets has been quantified in cell-free kinase assays. It shows the greatest potency against PDGFR β , followed by FGFR1 and VEGFR1 (Flt-1).

Target Kinase	Inhibition Constant (Ki)	Reference
PDGFR β	8 nM	[4][6]
FGFR1	1.2 μ M	[4][6]
VEGFR1 (Flt-1)	2.1 μ M	[4][6]

This multi-targeted inhibition is visualized in the signaling pathway diagram below.



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Sources

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